Enhanced Lipophilicity (LogP) Relative to 2-Phenyl-1-propylbenzimidazole
2-(1-Phenylpropyl)-1H-benzo[D]imidazole exhibits a significantly higher computed lipophilicity (LogP = 4.81) compared to the closely related 2-phenyl-1-propylbenzimidazole (LogP = 3.9) [1]. This 0.91 unit increase in LogP is attributed to the position of the phenylpropyl substitution on the benzimidazole core, which alters molecular planarity and electron distribution, thereby enhancing membrane permeability potential .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 4.81 |
| Comparator Or Baseline | 2-phenyl-1-propylbenzimidazole (LogP = 3.9) |
| Quantified Difference | +0.91 LogP units |
| Conditions | Computed by ChemSrc (target) and PubChem XLogP3 (comparator) |
Why This Matters
Higher lipophilicity correlates with improved passive membrane diffusion, a critical parameter for central nervous system (CNS) penetration and oral bioavailability in drug discovery programs.
- [1] PubChem. 2-Phenyl-1-propylbenzimidazole. XLogP3-AA. View Source
